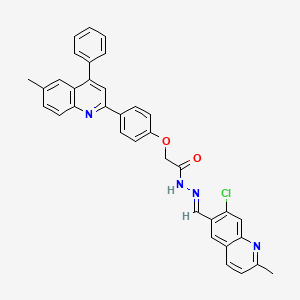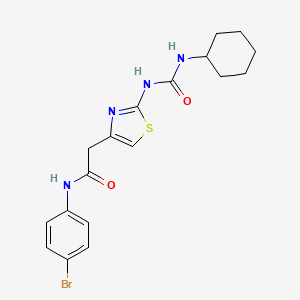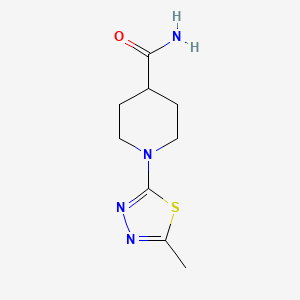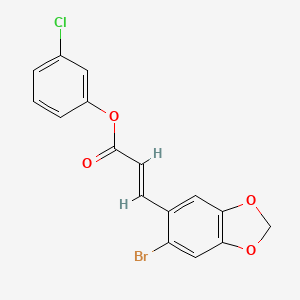
(E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide is a useful research compound. Its molecular formula is C35H27ClN4O2 and its molecular weight is 571.08. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Activity
- Hydrazide derivatives incorporating a quinoline moiety, similar to the compound , have shown promising results in anti-cancer activity. One study found that these compounds significantly reduced the cell viability of neuroblastoma cancer cells and induced G1 cell cycle arrest, as well as the upregulation of the p27kip1 cell cycle regulating protein (Bingul et al., 2016).
Antimicrobial Activity
- Quinoline derivatives have been evaluated for their antimicrobial activity, showing significant inhibition of bacterial and fungal growth. These findings suggest the potential use of such compounds in treating infections (Ahmed et al., 2006).
Synthesis and Characterization
- The synthesis and characterization of compounds related to (E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide have been explored, providing insights into their chemical properties and potential applications in various fields (Saeed et al., 2014).
Analgesic Activity
- Some derivatives of quinoline have been studied for their potential analgesic (pain-relieving) activity, suggesting a possible application in pain management (Saad et al., 2011).
Anticancer Evaluation
- There is ongoing research into the potential of quinoline derivatives as anticancer agents, with some compounds showing activity against various cancer cell lines (Salahuddin et al., 2014).
Corrosion Inhibition
- Certain quinoline derivatives have been studied for their effectiveness as corrosion inhibitors, which could be useful in industrial applications (Prabhu et al., 2008).
Tubulin Polymerization Inhibition
- Some compounds structurally related to the one have been identified as inhibitors of tubulin polymerization, indicating potential use in cancer therapy (Minegishi et al., 2015).
Propriétés
IUPAC Name |
N-[(E)-(7-chloro-2-methylquinolin-6-yl)methylideneamino]-2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27ClN4O2/c1-22-8-15-32-30(16-22)29(24-6-4-3-5-7-24)18-33(39-32)25-11-13-28(14-12-25)42-21-35(41)40-37-20-27-17-26-10-9-23(2)38-34(26)19-31(27)36/h3-20H,21H2,1-2H3,(H,40,41)/b37-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYKZGAYHSWOHF-HASSKWOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)NN=CC5=C(C=C6C(=C5)C=CC(=N6)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=C(C=C6C(=C5)C=CC(=N6)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((7-chloro-2-methylquinolin-6-yl)methylene)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)



![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2989401.png)
![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)


![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)